molecular formula C20H28O2 B12681812 5,11,14-Eicosatriynoic acid CAS No. 35087-19-5

5,11,14-Eicosatriynoic acid

Cat. No.: B12681812
CAS No.: 35087-19-5
M. Wt: 300.4 g/mol
InChI Key: PUFHKZOLKIZNMC-UHFFFAOYSA-N
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Description

5,11,14-Eicosatriynoic acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds at the 5th, 11th, and 14th positions. This compound belongs to the class of long-chain fatty acids and is known for its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11,14-Eicosatriynoic acid typically involves the use of acetylenic compounds. One common method includes the use of ethynylation reactions, where acetylene is introduced into the fatty acid chain at specific positions. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of triple bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of inert atmospheres, such as nitrogen or argon, is crucial to prevent oxidation during the synthesis .

Chemical Reactions Analysis

Types of Reactions

5,11,14-Eicosatriynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

5,11,14-Eicosatriynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11,14-Eicosatriynoic acid involves its interaction with cellular enzymes and receptors. It can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. This modulation can lead to the production of bioactive lipid mediators that influence inflammation and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11,14-Eicosatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical reactivity and biological activity compared to its counterparts with double bonds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

35087-19-5

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

icosa-5,11,14-triynoic acid

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11-14,17-19H2,1H3,(H,21,22)

InChI Key

PUFHKZOLKIZNMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCCCCC#CCCCC(=O)O

Origin of Product

United States

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